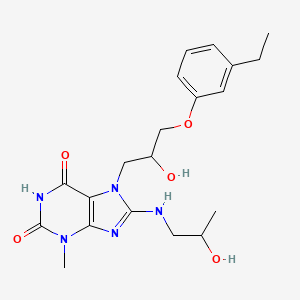

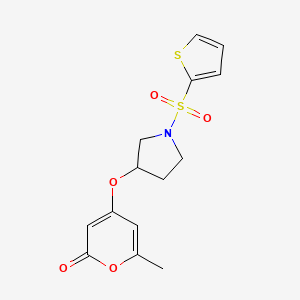

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their antiviral properties, as seen in drugs like acyclovir and ganciclovir. The specific compound mentioned features a purine core with various substituents that could potentially influence its physicochemical properties and biological activity.

Synthesis Analysis

The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions starting from a 5-nitrosopyrimidine derivative . This suggests that the synthesis of the compound would also require a multi-step process, potentially involving the formation of intermediate compounds and the use of specific reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle. The specific signals in the 1H NMR spectrum, such as the singlets for the uracil moiety and the multiplets for aromatic protons, provide insights into the structure of these compounds . The presence of substituents at various positions on the purine core can significantly alter the molecule's properties, and the exact arrangement of these groups is crucial for the compound's biological activity.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the amino and hydroxy groups. For example, the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines leads to the formation of 8-amino derivatives . These reactions are typically carried out in aqueous dioxane medium and involve boiling the reactants. The ability to undergo such transformations is essential for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physicochemical properties of purine derivatives are influenced by their molecular structure. The 1H NMR-spectrometry data provides valuable information about the electronic environment of the protons in the molecule, which is related to the compound's chemical behavior . The biological properties, such as antimicrobial and antifungal activity, are also crucial. For instance, a related compound has shown activity against Staphylococcus aureus and Candida albicans, which is higher than that of reference drugs like ampicillin and nistatin . This indicates that the compound may also possess significant biological activities, which could be explored further in the context of antimicrobial and antiviral therapies.

Scientific Research Applications

Cardiovascular Activity

Compounds with structural similarities have been synthesized and evaluated for their cardiovascular effects. For instance, derivatives of the compound have shown prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity in preclinical models. These findings highlight the potential utility of such compounds in the development of new cardiovascular therapies (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antifungal Activity

Research into purine derivatives, including compounds structurally related to the one , has shown promising antimicrobial and antifungal properties. Specific derivatives have demonstrated higher antimicrobial and antifungal activity against Staphylococcus aureus and Candida albicans compared to reference drugs, suggesting their potential as new therapeutic agents for treating infectious diseases (Romanenko et al., 2016).

Antiviral Activity

The purine skeleton, a core part of the compound's structure, has been associated with antiviral activity. For example, derivatives of similar compounds have been used as antiviral agents, indicating the ongoing research and potential applications of these compounds in antiviral drug development (Bzowska et al., 1988).

Synthetic Methodologies and Structural Analysis

Scientific research has also focused on the synthesis and structural analysis of similar compounds. Studies have detailed the synthesis routes and crystal structures, providing essential insights into their chemical properties and potential modifications to enhance biological activity (Karczmarzyk et al., 1995).

properties

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5/c1-4-13-6-5-7-15(8-13)30-11-14(27)10-25-16-17(22-19(25)21-9-12(2)26)24(3)20(29)23-18(16)28/h5-8,12,14,26-27H,4,9-11H2,1-3H3,(H,21,22)(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVPURTXUOVEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)